molecular formula C6H13NO B14002186 1-(Aziridin-1-yl)butan-2-ol CAS No. 6339-43-1

1-(Aziridin-1-yl)butan-2-ol

Cat. No.: B14002186
CAS No.: 6339-43-1
M. Wt: 115.17 g/mol
InChI Key: WMJFWNOOOOJSPM-UHFFFAOYSA-N
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Description

1-(Aziridin-1-yl)butan-2-ol is a chemical compound that integrates an aziridine ring with a butanol chain. Aziridines, three-membered heterocyclic amines, are valued in synthetic organic chemistry primarily for their ring strain, which drives their reactivity in ring-opening and nucleophilic addition reactions . This makes them key intermediates for constructing more complex nitrogen-containing molecules. The butan-2-ol moiety, a common secondary alcohol, can serve as a linker or influence the compound's overall physical properties, such as solubility . This compound is particularly useful as a building block for the synthesis of azaheterocycles. Researchers can leverage the nucleophilic nitrogen of the aziridine ring to generate reactive bicyclic aziridinium ions, which are versatile intermediates for stereospecific ring-expansion reactions . These transformations allow access to valuable saturated nitrogen heterocycles like substituted pyrrolidines, piperidines, and azepanes, which are core structures in many biologically active natural products and pharmaceuticals . The synthetic utility of such aziridine derivatives has been demonstrated in the preparation of complex molecules including the natural products sedamine and fagomine . This compound is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle this compound with appropriate precautions, adhering to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6339-43-1

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-(aziridin-1-yl)butan-2-ol

InChI

InChI=1S/C6H13NO/c1-2-6(8)5-7-3-4-7/h6,8H,2-5H2,1H3

InChI Key

WMJFWNOOOOJSPM-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1CC1)O

Origin of Product

United States

Stereochemical Control and Enantioselective Synthesis of Aziridinyl Butanols

Strategies for Asymmetric Aziridination

Asymmetric aziridination involves the addition of a nitrene equivalent across a double bond to create a chiral aziridine (B145994). The goal is to produce one enantiomer in excess over the other, a process crucial for the synthesis of biologically active molecules. nih.gov This transformation is one of the most attractive methods for synthesizing chiral aziridines due to the wide availability of alkene starting materials. nih.gov

Chiral catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer of the product. Various transition-metal complexes and organocatalysts have been developed for the enantioselective aziridination of alkenes.

Transition Metal Catalysts : Complexes of rhodium, cobalt, iron, and ruthenium have proven effective. For instance, a planar chiral Rh(III) indenyl catalyst has been used for the asymmetric aziridination of unactivated terminal alkenes. nih.gov Similarly, cobalt(II) complexes of D2-symmetric chiral porphyrins have been employed for the aziridination of styrenes and other olefins using fluoroaryl azides as the nitrogen source. nih.gov Chiral iron porphyrin complexes have also been shown to catalyze asymmetric C-H amination and alkene aziridination under visible light. researchgate.net A notable example is the use of a chiral dirhodium(II) tetracarboxylate catalyst for the asymmetric aziridination of tetra-substituted styrenes. nih.gov

Organocatalysts : Chiral amines and phosphines can also act as catalysts. For example, a primary-secondary chiral diamine, N-neopentyl 1,2-diphenylethylenediamine, has been shown to catalyze the asymmetric aziridination of cyclic enones with N-tosyloxycarbamates. acs.org Additionally, enantiomerically pure aziridines containing a phosphine moiety have been successfully used as organocatalysts in asymmetric intramolecular Rauhut–Currier reactions, demonstrating the potential of chiral aziridine-based catalysts themselves. mdpi.com

Catalyst SystemAlkene SubstrateNitrogen SourceEnantiomeric Excess (ee)Reference
Planar Chiral Rh(III) IndenylUnactivated Terminal AlkenesHydroxylamine ReagentUp to 96:4 e.r. nih.gov
Co(II)-Porphyrin ComplexStyreneFluoroaryl Azide (B81097)Up to 98% ee nih.gov
Chiral Iron PorphyrinAryl/Arylsulfonyl AzidesOrganic AzidesUp to 93% ee researchgate.net
N-neopentyl 1,2-diphenylethylenediamineCyclic EnonesN-tosyloxycarbamatesNot Specified acs.org
Chiral Aziridine-Phosphinesp-Quinone DerivativesN/A (Intramolecular)Up to 98% ee mdpi.com

A chiral auxiliary is a stereogenic group that is temporarily attached to a starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. This strategy allows the chirality of the auxiliary to bias the reaction, leading to the formation of a specific stereoisomer. wikipedia.org

In the context of aziridinyl butanols, a chiral auxiliary can be attached to the precursor molecule. For example, in stereocontrolled aziridine ring-opening reactions, chiral enolates derived from (S,S)-(+)-pseudoephedrine amides have been used. nih.gov In these cases, the diastereoselectivity of the reaction is controlled by the presence of the chiral auxiliary on the enolate, although the stereocenter already present in the aziridine also influences the stereochemical course. nih.gov Evans' oxazolidinones are another class of auxiliaries widely used to control the stereochemistry of various transformations, including alkylation and aldol reactions, by effectively blocking one face of an enolate from the electrophile. wikipedia.org

In substrate-controlled reactions, a stereocenter already present in the starting material dictates the stereochemical outcome of the reaction. For the synthesis of 1-(Aziridin-1-yl)butan-2-ol, the hydroxyl group of an allylic or homoallylic alcohol precursor can direct the approach of the aziridinating agent. This substrate-directed approach often relies on non-covalent interactions, such as hydrogen bonding, between the substrate's directing group and the catalytic system. nih.govacs.org

A recently developed method utilizes an ion-paired chiral catalyst system composed of an achiral dianionic rhodium(II,II) tetracarboxylate and two cinchona alkaloid-derived cations. nih.govacs.org This system effectively creates a chiral pocket that interacts with the alcohol substrate, directing the aziridination to one face of the alkene. This method has proven effective for a range of alkenyl alcohols, including those with substitution patterns not previously suitable for asymmetric aziridination. nih.govcam.ac.uk The stereoselectivity in the aziridination of cyclic allylic alcohols using chloramine-T salts is also highly dependent on the structure of the alcohol, generally favoring the formation of cis-hydroxy aziridines. bath.ac.ukrsc.org

Substrate TypeKey FeatureStereochemical OutcomeReference
Alkenyl AlcoholsInteraction with ion-paired Rh(II) catalystHigh enantioselectivity nih.govacs.org
Cyclic Allylic AlcoholsHydroxyl group directing effectPredominantly cis-diastereoselectivity bath.ac.ukrsc.org
2-B(pin)-substituted allylic alcoholsBoron-substituent influenceExcellent diastereoselectivities nih.gov
Chiral Polyketide FragmentsInherent substrate inductionHigh diastereoselectivities nih.gov

Diastereoselective and Enantioselective Transformations of Aziridinyl Alcohols

Chiral aziridinyl alcohols are valuable intermediates because the strained three-membered ring can be opened regio- and stereoselectively to introduce new functional groups, yielding important molecules like amino acids and other nitrogen-containing compounds. nih.govfrontiersin.org

The ring-opening of aziridines with nucleophiles is a powerful transformation driven by the release of ring strain (approx. 27 kcal/mol). acs.org The outcome of this reaction depends on the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions (acidic vs. basic).

Regioselectivity : The nucleophile can attack either of the two carbon atoms of the aziridine ring. For 2-substituted aziridines, this can lead to two different regioisomers. nih.gov The regioselectivity is controlled by steric and electronic factors. In palladium-catalyzed cross-coupling reactions, oxidative addition of the Pd(0) catalyst typically occurs at the less sterically hindered side of the aziridine in an SN2-like manner. acs.org Under acidic conditions, the reaction may proceed through an aziridinium (B1262131) ion intermediate. The attack then occurs at the carbon atom that can better stabilize a positive charge, which is often the more substituted carbon. frontiersin.orgnih.gov The functional groups on the substituents can also direct the regioselectivity; for example, an aziridine with a γ-ketone substituent undergoes ring-opening at the C2 position, while a similar structure with a γ-silylated hydroxy group is opened at the unsubstituted C3 position. frontiersin.org

Stereoselectivity : The ring-opening of aziridines is often highly stereospecific. Nucleophilic attack typically proceeds with an inversion of configuration at the carbon center, characteristic of an SN2 mechanism. acs.orgacs.org For example, the ring-opening of a phenyl-substituted aziridine with acetic acid proceeds with complete inversion of configuration at the C3 position. acs.org However, the stereochemical outcome can be influenced by the catalyst system. While palladium-catalyzed oxidative addition often proceeds with inversion, rhodium(I) catalysts can insert into the C-N bond with retention of stereochemistry. acs.org The stereochemical outcome can also depend on the stability of carbocation-like intermediates in acid-catalyzed openings. nih.gov

Beyond nucleophilic ring-opening, aziridines can be functionalized through reactions involving radical and anionic intermediates. The stereochemical integrity of these intermediates is crucial for controlling the final product's stereochemistry.

Anionic Intermediates : Aziridinyl anions (aziridinyllithium species) can be generated, for example, through lithium-iodine exchange from iodoaziridines. These anionic intermediates have been shown to react with high stereochemical fidelity. When trapped with electrophiles like diselenides, they provide cis-selenoaziridines, indicating a retention of the initial configuration. acs.org

Radical Intermediates : Aziridinyl radicals can be generated from iodoaziridines via a single electron transfer from a reagent like potassium tert-butoxide (KOtBu). acs.org Unlike their anionic counterparts, these radical intermediates can lead to stereochemical inversion. The reaction of cis-iodoaziridines with diphenyl diselenide via a radical intermediate preferentially forms the trans-selenoaziridine. This outcome suggests that the radical intermediate either inverts or that the subsequent trapping reaction occurs from the less hindered face, leading to the thermodynamically more stable trans product. acs.org

IntermediateGeneration MethodStereochemical OutcomeProduct ExampleReference
Aziridinyl AnionLithium-iodine exchangeRetentioncis-Selenoaziridine acs.org
Aziridinyl RadicalSingle electron transfer to iodoaziridineInversion (predominantly)trans-Selenoaziridine acs.org

Chemical Reactivity and Mechanistic Investigations of 1 Aziridin 1 Yl Butan 2 Ol

Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moiety

The core reactivity of the aziridine ring in 1-(Aziridin-1-yl)butan-2-ol involves its cleavage by a nucleophile. Due to the electron-donating nature of the N-substituent (a 2-hydroxybutyl group), the aziridine is considered "non-activated" and is relatively inert towards nucleophilic attack without prior activation. nih.govmdpi.com Activation is typically achieved through protonation or Lewis acid coordination at the nitrogen atom, which significantly enhances the electrophilicity of the ring carbons and facilitates the ring-opening process. mdpi.com

The ring-opening of aziridines can proceed through mechanisms with varying degrees of SN1 and SN2 character, largely dictated by the substitution pattern on the aziridine ring and the reaction conditions. For the unsubstituted aziridine ring in this compound, the reaction pathway is predominantly SN2-like.

Under acidic conditions, the nitrogen atom is protonated to form an aziridinium (B1262131) ion. This highly strained intermediate is then attacked by a nucleophile. The attack occurs at one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. This process typically follows a classic SN2 mechanism, characterized by an inversion of stereochemistry at the site of attack. acs.orgiitk.ac.in The transition state involves the simultaneous formation of the new bond with the nucleophile and the breaking of the C-N bond.

While a pure SN1 mechanism involving a discrete carbocation intermediate is rare due to the instability of such a species adjacent to a positively charged nitrogen, reactions can exhibit SN1 character. This is particularly true for aziridines with a C-substituent that can stabilize a positive charge (e.g., a phenyl or tertiary alkyl group). In such cases, the C-N bond to the more substituted carbon may be significantly weakened in the transition state, leading to a regiochemical outcome dictated by electronic factors rather than sterics. iitk.ac.inresearchgate.net For this compound, however, the absence of substituents on the ring carbons ensures that the SN2 pathway is strongly favored. iitk.ac.in

Condition Predominant Mechanism Key Characteristics Relevance to this compound
Acidic (Activation)SN2Attack on the aziridinium ion; inversion of stereochemistry.Highly relevant; necessary for ring-opening.
Neutral/BasicNo ReactionAziridine is non-activated and inert to most nucleophiles.The compound is stable under these conditions.
C-Substituents (e.g., Aryl)SN2 with SN1 characterAttack may be favored at the more substituted carbon due to electronic stabilization.Not directly applicable, as the aziridine ring is unsubstituted.

Regioselectivity and stereoselectivity are critical aspects of aziridine chemistry, determining the structure of the final product.

The stereoselectivity of the ring-opening is generally high. Reactions proceeding via an SN2 mechanism result in a predictable inversion of configuration at the carbon center being attacked. acs.orgacs.org For instance, the ring-opening of a chiral C-substituted aziridine will yield a product with the opposite stereochemistry at that carbon.

Regioselectivity refers to which of the two ring carbons is attacked by the nucleophile. This is a crucial consideration for asymmetrically substituted aziridines. frontiersin.org In the specific case of this compound, the aziridine ring itself is unsubstituted. The two methylene (B1212753) carbons (C2 and C3) are chemically equivalent. Therefore, nucleophilic attack can occur at either carbon with equal probability, leading to a single, non-regioisomeric product. The discussion of factors influencing regioselectivity is therefore best illustrated with examples of C-substituted aziridines.

In C-substituted aziridines, the site of nucleophilic attack is governed by a balance of steric and electronic effects. researchgate.netrsc.org

Steric Factors : Under neutral or basic conditions, where the reaction has strong SN2 character, the nucleophile preferentially attacks the less sterically hindered carbon atom. acs.org This is the most common pathway for many activated aziridines.

Electronic Factors : Under acidic conditions, which promote SN1 character, the regioselectivity can be reversed. Protonation of the nitrogen creates a more reactive aziridinium ion. If one of the ring carbons can better stabilize a developing positive charge (e.g., it is a tertiary or benzylic carbon), the nucleophile may preferentially attack that more substituted position. nih.gov

Table 1: General Regioselectivity in Aziridine Ring-Opening Reactions

Aziridine Substitution Reaction Condition Major Site of Attack Controlling Factor
2-Alkyl-aziridine Acidic / Neutral C3 (less substituted) Steric
2-Aryl-aziridine Acidic C2 (more substituted) Electronic
2,2-Dialkyl-aziridine Acidic / Neutral C3 (less substituted) Steric

The substituent on the aziridine nitrogen plays a paramount role in its reactivity. researchgate.net Aziridines are broadly classified as "activated" or "non-activated" based on this group. mdpi.com

This compound, with its N-alkyl (2-hydroxybutyl) group, is a non-activated aziridine. The electron-donating alkyl group increases the electron density on the nitrogen, making it a poor leaving group and rendering the ring relatively inert to nucleophiles. nih.govmdpi.com

Activated aziridines feature an electron-withdrawing group (EWG) on the nitrogen. These groups, such as N-tosyl (Ts), N-nosyl (Ns), N-formyl, or N-tert-butyloxycarbonyl (Boc), dramatically increase the reactivity of the aziridine ring for two main reasons: nih.govillinois.edu

They decrease the basicity of the nitrogen, making it a better leaving group upon ring opening.

They withdraw electron density from the ring carbons, making them more electrophilic and susceptible to nucleophilic attack.

The presence of these activating groups often allows ring-opening reactions to proceed under milder conditions without the need for strong acids. nih.gov

Table 2: Effect of N-Substituents on Aziridine Reactivity

N-Substituent Type Reactivity towards Nucleophiles Typical Reaction Conditions
-CH2CH(OH)CH2CH3 Alkyl (Electron-donating) Low (Non-activated) Requires strong acid activation
-Ts (Tosyl) EWG (Electron-withdrawing) High (Activated) Lewis acid or neutral conditions
-Boc (tert-butyloxycarbonyl) EWG (Electron-withdrawing) High (Activated) Lewis acid or neutral conditions
-COH (Formyl) EWG (Electron-withdrawing) High (Activated) Lewis acid or neutral conditions

A wide array of nucleophiles can be employed to open activated aziridines or aziridinium ions, making this reaction a versatile tool for synthesizing β-functionalized amines. acs.org The choice of nucleophile directly determines the functionality introduced into the product.

Oxygen Nucleophiles : Alcohols and water can open aziridines, particularly under acidic or hot water conditions, to yield β-amino ethers and β-amino alcohols, respectively. iitk.ac.inorganic-chemistry.org

Nitrogen Nucleophiles : Amines and azides are effective nucleophiles, leading to the formation of 1,2-diamines and β-azido amines. nih.gov

Sulfur Nucleophiles : Thiols are potent nucleophiles that readily open aziridines to produce β-amino sulfides, often with high regioselectivity for the less substituted carbon. mdpi.comnih.gov

Carbon Nucleophiles : Organometallic reagents, such as organocuprates and Grignard reagents, as well as enolates and cyanide, can serve as carbon nucleophiles to form new C-C bonds. illinois.eduwikipedia.org

Halide Nucleophiles : Halides (e.g., F⁻, Cl⁻, Br⁻) can act as nucleophiles, especially when delivered from sources like DMPU-HF or in the presence of Lewis acids, to generate β-haloamines. researchgate.netnih.gov

For non-activated aziridines like this compound, the formation of an aziridinium ion is the key step that enables nucleophilic attack. semanticscholar.orgwikipedia.org This highly reactive intermediate can be generated by the reaction of the basic aziridine nitrogen with an electrophile, such as a proton (from a Brønsted acid) or a Lewis acid. nih.govmdpi.com Alkylating agents like methyl triflate can also be used to form quaternary aziridinium salts. mdpi.commdma.ch

Regioselectivity and Stereoselectivity in Ring Opening Processes

Reactions Involving the Hydroxyl Functionality

The hydroxyl group in this compound serves as a key site for synthetic modification, enabling the introduction of protecting groups, derivatization to alter the molecule's properties, or oxidation to access different functionalities.

The derivatization of the hydroxyl group is a common strategy to enhance analytical detection or to protect it during subsequent chemical transformations. Due to its nucleophilicity, the hydroxyl group can be readily converted into various ethers and esters. mdpi.com Protecting the hydroxyl group is often necessary to prevent it from interfering with reactions targeting the aziridine ring or other parts of the molecule. mdpi.com

Table 1: Common Protecting Groups for Hydroxyl Functionality

Protecting GroupAbbreviationProtection Reagent ExampleDeprotection Condition Example
TrimethylsilylTMSTrimethylsilyl chloride (TMSCl)Mild acid or fluoride (B91410) source (e.g., TBAF)
tert-ButyldimethylsilylTBDMStert-Butyldimethylsilyl chloride (TBDMSCl)Acid or fluoride source
BenzylBnBenzyl bromide (BnBr)Catalytic hydrogenolysis (e.g., H₂, Pd/C)
AcetylAcAcetic anhydride (B1165640) or Acetyl chlorideMild acid or base hydrolysis

Oxidation of the secondary alcohol in this compound would be expected to yield the corresponding ketone, 1-(aziridin-1-yl)butan-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other sensitive functional groups, such as the aziridine ring. Milder, selective oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation or reactions involving the aziridine nitrogen. The resulting aziridinyl ketone is a versatile intermediate for further synthetic manipulations.

While direct oxidation to an imine derivative from the secondary alcohol is not a standard transformation, the resulting ketone can be a precursor to imines through condensation with primary amines.

Cascade and Rearrangement Reactions

The inherent ring strain of the aziridine moiety in this compound makes it susceptible to a variety of ring-opening and rearrangement reactions, often leading to the formation of larger, more stable heterocyclic systems.

The expansion of the aziridine ring is a powerful synthetic tool for accessing a diverse range of larger nitrogen-containing heterocycles. These reactions are typically initiated by activation of the aziridine nitrogen or by nucleophilic attack, leading to cleavage of a carbon-nitrogen bond and subsequent intramolecular cyclization.

Pyrrolidines: The conversion of vinyl aziridines to pyrrolidines is a well-established process that can be catalyzed by various transition metals, such as copper. nih.gov This stereospecific ring expansion allows for controlled access to chiral pyrroline (B1223166) derivatives. nih.gov For this compound, this would first require modification to introduce a vinyl group.

Piperidines: Substituted piperidines can be synthesized from aziridines through radical-mediated cyclization pathways. For instance, treatment of appropriately substituted 2-methyleneaziridines with a radical initiator can lead to a 5-exo-trig cyclization followed by ring opening of the resulting bicyclic radical to form a piperidine (B6355638) ring. whiterose.ac.uk Another approach involves the intramolecular amination of organoboronates, which can yield piperidines. organic-chemistry.org

Azepanes: The synthesis of azepanes from aziridine precursors is less common but can be achieved through specific rearrangement reactions. For instance, certain substituted azetidines, which can be derived from aziridines, may undergo ring expansion to form azepanes. researchgate.netnih.gov

Azetidines: Azetidines can be synthesized from aziridines through a one-carbon insertion reaction. A common method involves the reaction of an aziridine with a sulfur ylide, such as dimethylsulfoxonium methylide. organic-chemistry.orgresearchgate.net This reaction proceeds by nucleophilic attack of the ylide on the aziridine ring, followed by ring closure and expulsion of dimethyl sulfoxide (B87167) to form the four-membered azetidine (B1206935) ring.

Table 2: Examples of Ring Expansion Reactions of Aziridine Derivatives

Starting Material ClassReagent/Catalyst ExampleProduct Heterocycle
Vinyl AziridinesCu(hfacac)₂Pyrrolidines nih.gov
2-MethyleneaziridinesTri-n-butyltin hydride, AIBNPiperidines whiterose.ac.uk
AziridinesDimethylsulfoxonium methylideAzetidines organic-chemistry.orgresearchgate.net

Aziridines can serve as precursors to azomethine ylides, which are valuable 1,3-dipoles for cycloaddition reactions. mdpi.comwikipedia.org The thermal or photochemical ring-opening of an aziridine can generate an azomethine ylide, which can then react with a variety of dipolarophiles, such as alkenes or alkynes, to form five-membered heterocyclic rings in a [3+2] cycloaddition. mdpi.comwikipedia.org The regioselectivity and stereoselectivity of these cycloadditions are often predictable based on frontier molecular orbital theory. This methodology provides a powerful route to complex nitrogen-containing molecules. For this compound, the substituent on the aziridine ring would influence the stability and reactivity of the resulting azomethine ylide.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a broad spectrum of transformations for aziridines, including ring-opening, cross-coupling, and rearrangement reactions. mdpi.com Various transition metals, such as palladium, copper, rhodium, and nickel, have been shown to effectively catalyze reactions involving the aziridine ring. mdpi.com

Palladium-catalyzed cross-coupling reactions, for example, can be used to form new carbon-carbon bonds at the aziridine carbon atoms. nih.gov These reactions typically involve the oxidative addition of the palladium catalyst to the C-N bond of the aziridine, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product. The regioselectivity of the ring opening can often be controlled by the choice of catalyst and reaction conditions. mdpi.com

Copper catalysts are also widely used, particularly in ring expansion reactions of vinyl aziridines to pyrrolidines. nih.gov Rhodium catalysts have been employed in the aziridination of alkenes. researchgate.net The development of new catalytic systems continues to expand the synthetic utility of aziridines as building blocks in organic synthesis.

Reactions with Organozinc Reagents

While specific studies on the reaction of this compound with organozinc reagents are not extensively documented in publicly available literature, the general reactivity of N-alkyl aziridines provides a framework for predicting the likely outcomes. Organozinc reagents, known for their moderate reactivity and high functional group tolerance, are valuable nucleophiles in ring-opening reactions of aziridines. sigmaaldrich.com

The reaction is anticipated to proceed via a nucleophilic attack of the organozinc reagent on one of the carbon atoms of the aziridine ring, leading to the formation of a β-amino alcohol. The regioselectivity of this ring-opening is a critical aspect, influenced by both steric and electronic factors. In the case of this compound, the aziridine is monosubstituted at the nitrogen and the ring itself is attached to a secondary alcohol-containing butyl chain.

Mechanistic Considerations:

The reaction likely initiates with the coordination of the zinc atom of the organozinc reagent (R₂Zn or RZnX) to the nitrogen atom of the aziridine. This coordination polarizes the C-N bonds of the ring, enhancing the electrophilicity of the ring carbons and activating the aziridine for nucleophilic attack. The subsequent step involves the transfer of an organic group (R) from the zinc to one of the aziridine carbons.

The presence of the hydroxyl group in this compound could lead to the formation of a zinc alkoxide in situ upon reaction with the organozinc reagent. This intramolecular zinc alkoxide could then act as a directing group, potentially influencing the regioselectivity of the ring-opening.

Two primary pathways for the ring-opening can be envisioned:

Path A (Attack at the less substituted carbon): Nucleophilic attack at the less sterically hindered terminal carbon of the aziridine ring. This is generally the favored pathway for SN2-type ring-opening reactions of N-alkyl aziridines.

Path B (Attack at the more substituted carbon): Nucleophilic attack at the carbon atom bearing the butan-2-ol substituent. This pathway might be influenced by electronic factors or chelation control involving the hydroxyl group.

The outcome of the reaction would yield a new amino alcohol, with the structure dependent on the regioselectivity of the nucleophilic addition.

Table 1: Plausible Products from the Reaction of this compound with an Organozinc Reagent (R-Zn)

PathSite of Nucleophilic AttackProduct StructureProduct Name
ATerminal CarbonR-CH₂-CH(NH-CH(OH)CH₂CH₃)₂1-((1-Hydroxybutan-2-yl)amino)alkan-2-ol derivative
BSubstituted CarbonHO-CH(CH₂CH₃)-N(CH₂CH₂R)₂2-((Alkyl)amino)butan-1-ol derivative

Further research, including experimental studies and computational modeling, would be necessary to elucidate the precise mechanism and regiochemical outcome of the reaction between this compound and various organozinc reagents.

Copper-Catalyzed Processes (e.g., ring opening, hydroamination)

Copper catalysts are well-established for promoting a variety of transformations involving aziridines, including ring-opening and hydroamination reactions. mdpi.comfrontiersin.org The application of copper catalysis to this compound could unlock novel synthetic pathways.

Copper-Catalyzed Ring Opening:

Copper(I) and Copper(II) salts are effective Lewis acids that can activate the aziridine ring towards nucleophilic attack. In the presence of a suitable nucleophile, a copper catalyst can facilitate the regioselective ring-opening of this compound. The choice of ligand on the copper center can significantly influence the catalyst's activity and selectivity.

Mechanistic Insights:

The catalytic cycle is generally believed to commence with the coordination of the copper catalyst to the nitrogen atom of the aziridine, similar to the uncatalyzed reaction with organozinc reagents. This coordination enhances the electrophilicity of the aziridine ring carbons. A nucleophile present in the reaction mixture then attacks one of the ring carbons, leading to the opening of the three-membered ring. The regioselectivity of this process can often be controlled by the nature of the copper catalyst and the reaction conditions.

For this compound, the hydroxyl group could again play a role in directing the regioselectivity through chelation with the copper catalyst.

Table 2: Potential Copper-Catalyzed Ring-Opening Reactions of this compound with a Generic Nucleophile (Nu⁻)

Catalyst SystemPlausible RegioselectivityProduct Type
Cu(I)/LigandAttack at the less substituted carbonβ-Amino alcohol derivative
Cu(II)/LigandPotentially altered regioselectivityIsomeric β-amino alcohol derivative

Copper-Catalyzed Hydroamination:

While the aziridine in this compound is already a saturated heterocycle, the nitrogen atom can potentially participate in intermolecular or intramolecular hydroamination reactions with unsaturated substrates in the presence of a copper catalyst. For instance, if the butanol chain contained a site of unsaturation, an intramolecular copper-catalyzed hydroamination could lead to the formation of a larger nitrogen-containing heterocyclic ring.

In an intermolecular context, the N-H bond of a secondary amine formed after a primary ring-opening event could potentially undergo further copper-catalyzed hydroamination with an alkene, alkyne, or allene. However, this would represent a subsequent transformation rather than a direct reaction of the starting aziridine.

The field of copper-catalyzed reactions of functionalized aziridines is an active area of research, and the specific behavior of this compound would be a subject for empirical investigation.

Computational and Theoretical Investigations of 1 Aziridin 1 Yl Butan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the intricate details of chemical reactions involving 1-(Aziridin-1-yl)butan-2-ol at the molecular level. These calculations can map out the energetic landscape of a reaction, identifying the most plausible pathways and the structures of transient species.

Reaction Pathway Analysis and Transition State Modeling for Ring-Opening and Cyclization

The high ring strain of the aziridine (B145994) moiety in this compound makes it susceptible to ring-opening reactions. mdpi.comnih.gov Computational studies on similar aziridine systems reveal that these reactions typically proceed through a nucleophilic attack on one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond. The specific pathway is highly dependent on the nature of the nucleophile and the reaction conditions.

Theoretical models can elucidate the step-by-step mechanism of these transformations. For instance, in the presence of a nucleophile, the reaction can be modeled to determine whether it follows an S\N2-type mechanism, which involves a backside attack and inversion of stereochemistry. Transition state modeling is employed to locate the highest energy point along the reaction coordinate, known as the transition state structure. The geometry and energy of this transition state are critical in understanding the kinetics of the reaction.

In the case of this compound, two primary pathways for nucleophilic ring-opening exist: attack at the C2 or C3 position of the aziridine ring. Computational analysis can predict which of these pathways is more favorable by comparing the activation energies associated with each. Furthermore, intramolecular reactions, such as cyclization involving the hydroxyl group of the butanol side chain, can also be investigated. These studies would involve modeling the conformational changes required to bring the reacting groups into proximity and calculating the energy barrier for the subsequent ring-closing step.

Energy Profiles and Reaction Barriers of Key Transformations

Energy profiles, often depicted as reaction coordinate diagrams, are a key output of quantum chemical calculations. These profiles illustrate the change in potential energy as the reactants are converted into products. For the ring-opening of this compound, the energy profile would show the relative energies of the reactants, the transition state, and the final ring-opened product.

The height of the energy barrier, or activation energy, determines the rate of the reaction. A lower energy barrier corresponds to a faster reaction. Computational methods can provide quantitative estimates of these barriers for various potential transformations of this compound. For example, the energy barriers for nucleophilic attack at the substituted versus the unsubstituted carbon of the aziridine ring can be calculated to predict regioselectivity.

Table 1: Hypothetical Calculated Energy Barriers for Nucleophilic Ring-Opening of a Substituted Aziridine
Reaction PathwayCalculated Activation Energy (kcal/mol)Relative Rate
Attack at C2 (more substituted)25.3Slower
Attack at C3 (less substituted)18.7Faster

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized molecules like this compound. DFT calculations can provide valuable information about the electronic structure, reactivity, and selectivity of chemical reactions.

Prediction and Rationalization of Regioselectivity and Diastereoselectivity

DFT calculations are particularly useful for predicting the outcome of reactions where multiple products can be formed. mdpi.comfrontiersin.org In the context of this compound, the ring-opening reaction can exhibit both regioselectivity (preferential attack at one carbon atom over another) and diastereoselectivity (preferential formation of one diastereomer over another).

By analyzing the electronic properties of the aziridine ring, DFT can help rationalize the observed selectivity. For example, the calculated partial charges on the carbon atoms of the aziridine ring can indicate the more electrophilic site, which is more susceptible to nucleophilic attack. The regioselectivity of aziridine ring-opening is often influenced by both steric and electronic factors, and DFT can model the transition states for attack at each carbon to determine the lowest energy pathway. nih.gov

Table 2: Theoretical Regioselectivity in Aziridine Ring-Opening Based on DFT Calculations
NucleophilePredicted Major ProductRationale from DFT
"Hard" Nucleophile (e.g., RO⁻)Attack at the less sterically hindered carbonLower steric repulsion in the transition state
"Soft" Nucleophile (e.g., RSH)Attack at the carbon with the largest LUMO coefficientFavorable orbital overlap

Analysis of Electronic Properties and Reactivity Indices (e.g., electrophilicity index, Fukui functions)

DFT provides a framework for calculating various electronic properties and reactivity indices that can predict the chemical reactivity of this compound. The electrophilicity index, for instance, quantifies the ability of a molecule to accept electrons. A higher electrophilicity index for the aziridinium (B1262131) ion intermediate would suggest a greater reactivity towards nucleophiles.

Fukui functions are another powerful tool derived from DFT that can pinpoint the most reactive sites within a molecule. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. For a nucleophilic attack on the aziridinium ion derived from this compound, the Fukui function for nucleophilic attack (f+) would be largest on the carbon atoms of the ring, highlighting them as the primary electrophilic centers.

Structural and Conformational Analysis

The three-dimensional structure and conformational preferences of this compound can be accurately determined using DFT calculations. These studies can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

Conformational analysis is crucial for understanding the reactivity of the molecule, as different conformers may exhibit different reactivities. For this compound, the orientation of the butanol side chain relative to the aziridine ring can influence the accessibility of the ring to incoming nucleophiles. DFT calculations can identify the most stable conformers and the energy barriers for interconversion between them. This information is vital for a complete understanding of the molecule's chemical behavior.

Molecular Dynamics Simulations

A thorough review of computational chemistry databases and scholarly articles yielded no specific studies on the molecular dynamics (MD) simulations of this compound. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a compound like this compound, such simulations could provide valuable insights into its conformational dynamics, interactions with biological macromolecules (such as enzymes or receptors), or its behavior in different solvent environments.

Typically, a molecular dynamics study would involve:

System Setup: Defining the initial coordinates of all atoms in the system, including the this compound molecule, solvent molecules (e.g., water), and any other relevant molecules.

Force Field Selection: Choosing a suitable force field (e.g., AMBER, CHARMM, GROMOS) to describe the potential energy of the system as a function of its atomic coordinates.

Simulation Production: Running the simulation for a specific duration (nanoseconds to microseconds) under defined conditions of temperature and pressure.

Trajectory Analysis: Analyzing the resulting trajectory to understand the dynamic behavior of the molecule, including conformational changes, intermolecular interactions, and other properties of interest.

Without any published research, it is not possible to provide data on simulation parameters, system compositions, or the specific findings that would typically be presented in data tables. The scientific community has not yet directed its focus towards the molecular dynamics of this particular compound in a way that has produced publicly available data.

Therefore, no data tables or detailed research findings regarding the molecular dynamics simulations of this compound can be presented.

Advanced Spectroscopic and Structural Elucidation Techniques for Aziridinyl Butanols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-(Aziridin-1-yl)butan-2-ol. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemical arrangement within the molecule.

Elucidation of Reaction Mechanisms and Intermediates

NMR spectroscopy is highly effective for monitoring the progress of chemical reactions and identifying transient intermediates. In the synthesis of this compound, which can be formed, for example, by the ring-opening of 1,2-epoxybutane (B156178) with aziridine (B145994), NMR can track the consumption of reactants and the formation of the product in real time.

By comparing the NMR spectra over time, chemists can observe the disappearance of signals corresponding to the epoxide protons and the appearance of new signals characteristic of the butan-2-ol moiety attached to the aziridine nitrogen. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule provide a unique fingerprint of its structure. For instance, the formation of the secondary alcohol is confirmed by the appearance of a signal for the C-H proton adjacent to the hydroxyl group (CH-OH) in the ¹H NMR spectrum, typically in the 3.5-4.5 ppm range. libretexts.orgvscht.cz

Hypothetical ¹H and ¹³C NMR Data for the Synthesis of this compound

This table illustrates the expected shifts (in ppm) in a deuterated solvent like CDCl₃. Actual values may vary.

Atom Position (Product) Expected ¹H NMR Shift (ppm) & Multiplicity Expected ¹³C NMR Shift (ppm)
Aziridine CH₂ ~2.0 - 2.5 (m) ~25 - 35
N-CH₂ (Butanol chain) ~2.5 - 3.0 (m) ~55 - 65
CH-OH ~3.6 - 4.1 (m) ~65 - 75
CH₂ (Ethyl group) ~1.4 - 1.6 (m) ~28 - 35
CH₃ (Ethyl group) ~0.9 - 1.1 (t) ~8 - 15

| OH | Variable, broad (s) | - |

Changes in these chemical shifts can help elucidate the reaction mechanism, including the regioselectivity of the epoxide ring-opening. Two-dimensional NMR techniques, such as gCOSY and gHSQC, can further confirm the connectivity between protons and carbons, solidifying the structural assignment of any intermediates and the final product. nih.gov

Stereochemical Assignment and Conformational Dynamics

Since this compound contains a chiral center at the C2 position of the butanol chain, determining its stereochemistry is critical. NMR spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE), provides a powerful method for assigning relative stereochemistry. NOE experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å.

For a specific diastereomer, NOE correlations between protons on the stereocenter and protons on the adjacent methylene (B1212753) group or the aziridine ring can establish their relative orientation. Furthermore, the magnitude of proton-proton coupling constants (³J) can give insight into the dihedral angles between adjacent protons, which helps in defining the preferred conformation of the flexible butanol side chain. researchgate.net

Illustrative NOE Correlations for Stereochemical Assignment

This table shows potential NOE correlations that could be used to differentiate between possible stereoisomers.

Proton 1 Proton(s) 2 (in close proximity) Implication for Stereochemistry/Conformation
H on C2 (CH-OH) Protons on N-CH₂ Defines the orientation of the butanol chain relative to the aziridine ring.
H on C2 (CH-OH) Protons on C3 (CH₂) Provides information on the preferred rotamer of the C2-C3 bond.

| Protons on N-CH₂ | Aziridine ring protons | Confirms the connectivity and spatial relationship between the side chain and the ring. |

Variable-temperature NMR studies could also be employed to investigate the conformational dynamics, such as the rate of nitrogen inversion in the aziridine ring or the rotation around the C-C and C-N single bonds. nih.gov

Mass Spectrometry for Reaction Progress Monitoring and Product Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk It is highly sensitive, making it ideal for monitoring reaction progress even at low concentrations. nih.gov

In the synthesis of this compound (molar mass: 115.17 g/mol ), the reaction can be monitored by observing the ion corresponding to its mass-to-charge ratio (m/z) of 115 (for the [M]⁺ ion) or 116 (for the protonated molecule, [M+H]⁺, in techniques like ESI). libretexts.org

Upon electron ionization (EI), the molecular ion is often unstable and undergoes fragmentation. The analysis of these fragments provides structural information. For this compound, characteristic fragmentation pathways would include alpha-cleavage adjacent to the oxygen atom and cleavage of the bond between the aziridine ring and the butanol chain.

Plausible Mass Spectrometry Fragmentation of this compound

m/z Value Proposed Fragment Ion Description
115 [C₆H₁₃NO]⁺ Molecular Ion (M⁺)
86 [M - C₂H₅]⁺ Loss of an ethyl radical from the butanol chain.
72 [C₃H₆NO]⁺ Cleavage between C2 and C3 of the butanol chain.
57 [C₃H₅N]⁺ Aziridinyl-methyl cation from cleavage between C1 and C2.

| 45 | [C₂H₅O]⁺ | Fragment from alpha-cleavage, characteristic of a secondary alcohol. libretexts.org |

The presence of the molecular ion peak confirms the successful formation of the target compound, and the fragmentation pattern serves as a fingerprint for its structural confirmation. acs.orgdocbrown.info

Infrared (IR) Spectroscopy for Functional Group Transformations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com During the synthesis of this compound, IR spectroscopy can effectively monitor the transformation of functional groups.

The key transformation is the formation of the hydroxyl (-OH) group. The appearance of a strong, broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the presence of the alcohol functionality, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orgdocbrown.info Simultaneously, the disappearance of bands associated with the reactants (e.g., the characteristic epoxide ring vibrations around 1250 cm⁻¹ and 800-950 cm⁻¹) would be observed.

The IR spectrum of the final product will display a combination of absorptions corresponding to all its structural features.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3600 (broad, strong) O-H stretch Alcohol (-OH)
2850-2960 (medium-strong) C-H stretch Aliphatic (CH, CH₂, CH₃) lumenlearning.com
~1460 (medium) C-H bend Alkanes
1050-1150 (medium-strong) C-O stretch Secondary Alcohol libretexts.org
~1250 (variable) C-N stretch Aziridine Ring

| 800-900 (variable) | Ring deformation | Aziridine Ring acs.org |

This collection of absorption bands provides a quick and reliable method to confirm the presence of the key functional groups in the target molecule. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structures

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline compound. nih.gov If a suitable single crystal of this compound or a derivative can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.net

Crucially, for chiral molecules, X-ray crystallography can determine the absolute stereochemistry of the chiral centers, provided a heavy atom is present in the structure or by using specific techniques. nih.gov This would definitively establish the (R) or (S) configuration at the C2 position of the butanol chain.

While a crystal structure for this compound may not be publicly available, data from analogous compounds, such as other substituted aziridines or butanol derivatives, demonstrate the utility of this technique. nih.govuoa.gr The process involves diffracting X-rays off the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern that can be mathematically reconstructed into a 3D model of the molecule.

Structural Parameters Obtainable from X-ray Crystallography

Parameter Description
Unit Cell Dimensions The size and shape of the repeating unit in the crystal.
Bond Lengths The precise distance between the nuclei of bonded atoms (e.g., C-C, C-O, C-N).
Bond Angles The angle between three connected atoms (e.g., C-C-O).
Torsional Angles The dihedral angle describing the rotation around a chemical bond.
Absolute Configuration The exact 3D spatial arrangement of atoms at a chiral center (R/S).

| Intermolecular Interactions | Information on hydrogen bonding and other non-covalent interactions in the solid state. |

The successful application of X-ray crystallography would provide the ultimate proof of structure and stereochemistry for this compound. dntb.gov.ua

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Blocks and Synthons

Chiral aziridines are recognized for their widespread use in the synthesis of biologically active and structurally complex nitrogenous compounds. researchgate.netresearchgate.net The inherent ring strain of the aziridine (B145994) moiety positions these molecules as powerful synthetic intermediates capable of undergoing highly regio- and stereoselective ring-opening transformations. nih.gov This reactivity allows for the facile introduction of nitrogen into molecular frameworks, making them ideal precursors for a variety of more complex structures.

1-(Aziridin-1-yl)butan-2-ol and related aziridinyl alcohols are excellent precursors for the synthesis of vicinal amino alcohols, a structural motif present in numerous natural products and pharmaceutical agents. nih.gov The synthesis often involves the nucleophilic ring-opening of the aziridine. This process can be highly regioselective, with the nucleophile typically attacking the least substituted carbon of the aziridine ring. nih.gov

A variety of nucleophiles, including those based on carbon, oxygen, nitrogen, sulfur, and halogens, can be employed to open the aziridine ring, leading to a diverse array of substituted amino alcohols. nih.gov For instance, the reaction of bicyclic aziridines with alcohols in the presence of a Lewis acid can form an oxazolidinone intermediate, which is then hydrolyzed to yield the desired vicinal amino alcohol. iwu.edu The hydroxyl group within the aziridinyl alcohol molecule can act as a directing group, enabling selective nucleophilic attack at a specific position. acs.org This tandem aziridination-ring opening strategy provides a convenient and rapid pathway to the vicinal amino alcohol functionality. nih.gov The transformation of ubiquitous alkenes into aziridines, which can then be opened, is an attractive synthetic strategy for accessing diverse amine products. nih.gov

The versatility of aziridinyl alcohols extends to their use as intermediates in the synthesis of a wide range of larger nitrogen-containing heterocycles. researchgate.netorganic-chemistry.org The ring-strain energy of the aziridine makes it an excellent electrophile for intramolecular cyclization reactions, leading to the formation of larger, more stable ring systems.

Azetidines: Azetidines, which are four-membered nitrogen heterocycles, can be synthesized through the ring expansion of aziridines. magtech.com.cnresearchgate.net This transformation often involves the rearrangement of an aziridine intermediate. nih.gov For example, a multi-component catalytic asymmetric aziridination reaction can produce an aziridine that undergoes a stereospecific three- to four-membered ring expansion to yield β-lactams (azetidin-2-ones). researchgate.net Azetidines themselves are valuable intermediates for creating polyamines, amino sugars, and polyamino alcohols. pageplace.de

Pyrrolidines and Piperidines: Five- and six-membered rings like pyrrolidines and piperidines can be synthesized from aziridine precursors. nih.gov One method involves the regioselective ring-opening of a D-glucose derived aziridine carboxylate to form an α-hydroxy-β-aminoester, which serves as a key intermediate for synthesizing polyhydroxylated pyrrolidine (B122466) and piperidine (B6355638) alkaloids. nih.gov Another approach is the reaction of activated aziridines with a palladium-trimethylenemethane (Pd-TMM) complex in a formal [3+3] cycloaddition to generate functionalized piperidines. whiterose.ac.uk Electrochemical methods have also been developed for the cyclization of amino alcohol substrates to produce pyrrolidines. rsc.orgresearchgate.netnih.gov

Azepanes: The synthesis of seven-membered azepane rings can be achieved through the ring expansion of smaller heterocycles. rsc.orgresearchgate.netlifechemicals.com For instance, a strategy involving the photochemical dearomative ring expansion of nitroarenes can convert a six-membered ring into a seven-membered azepane framework in two steps. researchgate.net Silyl-aza-Prins cyclization is another method used to create trans-azepanes with high diastereoselectivity. nih.govnih.gov

Isoquinolines: Aziridines are applied as building blocks for the synthesis of isoquinoline (B145761) derivatives. researchgate.net The synthesis of isoquinolines can be achieved through various methods, including the Pomeranz–Fritsch reaction, which uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acid medium. wikipedia.org Other established methods include the Bischler–Napieralski reaction and the Pictet-Spengler reaction, which involve the cyclization of β-phenylethylamine derivatives. wikipedia.org The versatility of aziridines allows for their incorporation into synthetic routes that ultimately yield the isoquinoline core. organic-chemistry.orgresearchgate.netnih.gov

The following table summarizes various nitrogen heterocycles that can be synthesized from aziridine-containing precursors.

Target HeterocycleSynthetic ApproachPrecursor TypeReference(s)
Azetidine (B1206935) Ring expansion of aziridinesAziridine intermediates nih.govmagtech.com.cnresearchgate.net
Pyrrolidine Ring-opening and cyclizationAziridine carboxylates, Amino alcohols nih.govrsc.orgresearchgate.netorganic-chemistry.org
Piperidine [3+3] Cycloaddition, Ring-openingActivated aziridines, Aziridine carboxylates nih.govwhiterose.ac.uknih.govorganic-chemistry.org
Azepane Ring expansion of smaller ringsPyrrolidines, Piperidines rsc.orgresearchgate.netnih.govnih.gov
Isoquinoline Multi-step synthesis involving cyclizationAziridine building blocks, β-phenylethylamines researchgate.netwikipedia.orgorganic-chemistry.org

Catalytic Applications

The chiral nature of this compound and similar structures makes them highly valuable in the field of asymmetric catalysis. They can function as chiral ligands that coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction, or they can act as organocatalysts themselves. nih.govresearchgate.net

Aziridine-containing chiral ligands are an important class of ligands used in various asymmetric transformations. researchgate.net The presence of a chiral center adjacent to the nitrogen donor atom makes them appealing for asymmetric synthesis. semanticscholar.org When these ligands also contain a hydroxyl group, as in aziridinyl alcohols, they can act as bidentate ligands, coordinating to a metal through both the nitrogen and the oxygen atoms.

These ligands have been successfully employed in several key carbon-carbon bond-forming reactions:

Addition of Organozinc Reagents to Aldehydes: Lactic acid-derived aziridinyl alcohols have proven to be highly effective catalysts for the enantioselective addition of diethylzinc (B1219324) and phenylethynylzinc to various aldehydes. lookchem.com These reactions produce chiral secondary alcohols in high chemical yields and with good enantiomeric excess (ee). lookchem.com

Palladium-Catalyzed Allylic Alkylation: Bidentate N,S-ligands derived from chiral aziridines have been used in the palladium-catalyzed Tsuji-Trost reaction, demonstrating their utility in asymmetric allylic alkylation. semanticscholar.org

Copper-Catalyzed Henry Reaction: Chiral organophosphorus compounds containing an aziridine ring, when complexed with copper(II) acetate, serve as effective catalysts for the asymmetric Henry (nitroaldol) reaction. This system yields chiral β-nitroalcohols with high chemical yields and excellent enantiomeric excess values, often exceeding 95% ee. mdpi.com

The electronic properties of substituents on the aziridine ligand can significantly influence the stereoselectivity of the catalyzed reaction. semanticscholar.org

Aziridinyl alcohols contribute to the development of new catalytic methodologies, blurring the lines between organocatalysis and metal-catalyzed reactions. researchgate.netacs.org An optimized three-step procedure for the enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines has been developed using an organocatalytic approach. nih.gov This methodology relies on the asymmetric organocatalytic chlorination of an aldehyde, followed by reduction to a chiral chloro alcohol intermediate, which then serves as a versatile building block. nih.gov

In metal-catalyzed systems, the hydroxyl group of an aziridinyl alcohol can play a crucial directing role. A zinc-catalyzed regioselective ring-opening of 2,3-aziridinyl alcohols with various aromatic amines and thiophenols has been developed. acs.org The directing effect of the hydroxyl moiety enables the selective nucleophilic attack at the C-3 position. acs.org This precise enantiodiscrimination is key to the success of achieving high regioselectivity and enantioselectivity in the kinetic resolution of racemic trans-2,3-aziridinyl alcohols via zinc-catalyzed ring-opening. acs.org

The table below highlights the performance of aziridine-based catalysts in selected asymmetric reactions.

ReactionCatalyst/Ligand SystemProduct TypeAchieved PerformanceReference(s)
Diethylzinc Addition to Aldehydes Lactic acid-derived aziridinyl alcoholChiral secondary alcoholUp to 85% yield, ~85% ee lookchem.com
Asymmetric Henry Reaction Cu(II)-Aziridine-organophosphorus complexChiral β-nitroalcoholHigh yields, >95% ee mdpi.com
Kinetic Resolution of Aziridinyl Alcohols Dinuclear zinc cooperative catalystEnantioenriched vicinal diaminesGood yields, excellent ee values acs.org
Asymmetric Aziridination Ion-paired chiral “Sulfonesp” complexEnantioenriched aziridine-alcoholsBroad substrate scope acs.org

Contribution to New Carbon-Carbon Bond Formation Methodologies

The unique reactivity of the aziridine ring in compounds like this compound facilitates the development of novel methods for forming carbon-carbon bonds. Asymmetric catalysis using chiral aziridine ligands is a primary avenue for this contribution.

Methodologies such as the asymmetric addition of organozinc species (dialkylzinc or phenylethynylzinc) to aldehydes represent a direct application of aziridinyl alcohol catalysts in C-C bond formation. semanticscholar.orglookchem.com The catalyst, formed in situ from the aziridinyl alcohol and the organozinc reagent, creates a chiral environment that dictates the facial selectivity of the nucleophilic attack on the aldehyde, leading to the formation of a new stereocenter.

Similarly, the copper-catalyzed asymmetric Henry reaction is a powerful tool for C-C bond formation between a nitroalkane and an aldehyde. mdpi.com The use of chiral aziridine-based ligands in this reaction has enabled the synthesis of β-nitroalcohols with very high levels of enantioselectivity. These products are valuable synthetic intermediates, as the nitro group can be converted into a variety of other functional groups, including amines and carbonyls.

Furthermore, the synthesis of piperazine (B1678402) precursors can be achieved through a sequence involving the Gabriel-Cromwell reaction to form an aziridinyl ketone. Subsequent functional group manipulation and reduction of an azide (B81097) group leads to an intramolecular cyclization over the ketone carbonyl, forming a new C-N bond and the piperazine core structure. metu.edu.tr While this is not a direct C-C bond formation, it showcases the role of aziridine intermediates in constructing complex scaffolds that are central to further synthetic elaborations. metu.edu.tr

Potential in Polymer Chemistry and Advanced Materials (focusing on the chemical synthesis of materials)

The unique molecular architecture of this compound, featuring a reactive aziridine ring and a pendant secondary hydroxyl group, positions it as a promising monomer for the synthesis of functional polymers and advanced materials. The presence of these two distinct functional moieties allows for versatile polymerization pathways and subsequent post-polymerization modifications, opening avenues for the creation of materials with tailored properties.

The primary route for the polymerization of N-substituted aziridines, such as this compound, is through cationic ring-opening polymerization (CROP). itu.edu.trutwente.nl In this process, the aziridine nitrogen is protonated by a cationic initiator, forming a highly strained aziridinium (B1262131) cation. This cation is then susceptible to nucleophilic attack by another monomer molecule, propagating the polymer chain. The pendant hydroxyl group on the butanol side chain can also participate in the polymerization process, potentially leading to branched or cross-linked structures. The reactivity of this secondary hydroxyl group may be influenced by steric hindrance compared to a primary hydroxyl group, which could affect the polymerization kinetics and the final polymer architecture. utwente.nl

The resulting poly(this compound) would possess a polyamine backbone with pendant hydroxybutyl groups. This structure is analogous to other hydroxyl-functionalized polyaziridines, such as poly(1-(2-hydroxyethyl)aziridine), which have been explored for various applications. researchgate.net The pendant hydroxyl groups serve as valuable handles for further chemical modifications. For instance, they can be esterified, etherified, or reacted with isocyanates to introduce a wide range of functional groups, thereby tuning the polymer's solubility, thermal properties, and chemical resistance. researchgate.netacs.org

Moreover, these hydroxyl groups can act as cross-linking sites, enabling the formation of robust polymer networks. researchgate.netpolyaziridine.compolyaziridineglobal.com This cross-linking can be achieved through various chemical reactions, such as reaction with diisocyanates, dicarboxylic acids, or other cross-linking agents that are reactive towards hydroxyl groups. researchgate.netacs.org The ability to form cross-linked materials is particularly valuable in the development of coatings, adhesives, and thermosets with enhanced mechanical strength and thermal stability. polyaziridine.compolyaziridineglobal.com

The polyamine backbone of the polymer derived from this compound is also a key feature. Polyamines are known for their ability to chelate metal ions and find applications in water treatment and catalysis. The specific structure of the repeating unit in poly(this compound) could lead to unique chelation properties.

To illustrate the potential polymerization behavior and resulting polymer characteristics, the following hypothetical data tables are presented based on general knowledge of cationic ring-opening polymerization of similar N-substituted aziridines.

Table 1: Hypothetical Polymerization Conditions for this compound via Cationic Ring-Opening Polymerization (CROP)

EntryInitiatorSolventTemperature (°C)Monomer/Initiator RatioPredicted Polymer Structure
1Triflic Acid (TfOH)Dichloromethane (DCM)0100:1Predominantly linear with potential for some branching
2Boron Trifluoride Etherate (BF₃·OEt₂)Toluene2550:1Branched structure due to potential side reactions
3Methyl Triflate (MeOTf)Acetonitrile (MeCN)-10200:1Well-defined linear chains with controlled molecular weight

Table 2: Predicted Properties of Poly(this compound)

PropertyPredicted Value/CharacteristicRationale based on Analogous Polymers
Glass Transition Temperature (Tg)50-80 °CThe bulky butanol side chain may increase Tg compared to simpler hydroxyalkyl aziridines.
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO, alcohols)The presence of the hydroxyl group is expected to enhance polarity and solubility.
Thermal StabilityDecomposition onset > 250 °CPolyamine backbones generally exhibit good thermal stability.
Post-Polymerization ReactivityHighThe pendant hydroxyl groups are readily available for various chemical modifications.

It is important to emphasize that the data presented in these tables are predictive and based on established principles of polymer chemistry. Experimental validation is necessary to determine the actual polymerization behavior of this compound and the precise properties of the resulting polymers.

Q & A

Q. What synthetic protocols are commonly employed for the laboratory-scale preparation of 1-(Aziridin-1-yl)butan-2-ol?

The synthesis typically involves nucleophilic substitution or ring-opening reactions due to the reactivity of the aziridine ring. A representative method includes:

  • Reacting 2-butanol derivatives with aziridine precursors under controlled pH (e.g., using sodium borohydride for reduction steps) .
  • Purification via recrystallization (ethanol/water mixtures) and characterization by thin-layer chromatography (TLC) to monitor reaction progress .
  • Key considerations: Use anhydrous conditions to prevent aziridine hydrolysis and optimize reaction time to minimize side products.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the aziridine ring structure and hydroxyl group position. Coupling constants in 1^1H NMR can reveal stereochemical details .
  • Infrared (IR) Spectroscopy : Detect O–H (3200–3600 cm1^{-1}) and C–N (aziridine ring, ~1200 cm1^{-1}) stretches .
  • X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally related aziridine derivatives .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (aziridines are alkylating agents with mutagenic potential) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to inhibit oxidation .

Q. How can researchers assess the purity of this compound post-synthesis?

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection at 210–260 nm. Adjust mobile phase (e.g., acetonitrile/water gradients) for optimal resolution .
  • Melting Point Analysis : Compare observed values with literature data to detect impurities .

Q. What solvents and reaction conditions stabilize the aziridine ring during experimental workflows?

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) minimize ring-opening. Avoid protic solvents (e.g., water, alcohols) unless required for specific reactions .
  • Temperature : Maintain reactions below 40°C to prevent thermal decomposition .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the aziridine moiety in this compound?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and Fukui indices to identify nucleophilic/electrophilic sites on the aziridine ring .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to study regioselectivity in alkylation reactions .

Q. What experimental strategies resolve contradictions in reported biological activity data for aziridine-containing compounds?

  • Dose-Response Studies : Establish clear concentration ranges to differentiate cytotoxic vs. therapeutic effects .
  • Control Experiments : Include negative controls (e.g., aziridine-free analogs) to isolate the compound’s specific activity .
  • Meta-Analysis : Cross-reference data across studies using platforms like PubChem to identify outliers or methodological biases .

Q. How can surface adsorption studies improve the stability analysis of this compound in environmental interfaces?

  • Microspectroscopic Imaging : Use AFM or SEM to monitor adsorption on silica or polymer surfaces under varying humidity .
  • Kinetic Modeling : Apply Langmuir isotherms to quantify adsorption rates and predict degradation pathways .

Q. What mechanistic insights can isotopic labeling provide for reactions involving this compound?

  • 15^{15}N-Labeled Aziridine : Track nitrogen migration during ring-opening reactions via 15^15N NMR .
  • Deuterated Solvents : Study solvent effects on reaction kinetics using D2_2O or CD3_3OD to differentiate protonation pathways .

Q. How should researchers design experiments to study the compound’s stability under oxidative stress?

  • Accelerated Aging Tests : Expose the compound to O2_2/H2_2O2_2 at elevated temperatures (50–60°C) and monitor degradation via LC-MS .
  • Radical Scavenger Trials : Add antioxidants (e.g., BHT) to assess their protective effects on aziridine ring integrity .

Key Considerations for Methodological Rigor

  • Data Validation : Replicate experiments ≥3 times and report standard deviations .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling for mechanistic clarity .
  • Ethical Compliance : Adhere to institutional guidelines for handling mutagenic compounds .

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